8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of 8-methoxycoumarin, which is then subjected to further reactions to introduce the phenylsulfonyl and acetyl groups. The key steps include:
Synthesis of 8-methoxycoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the coumarin derivative using phenylsulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step is the acetylation of the sulfonylated coumarin using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 8-hydroxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one.
Reduction: 8-methoxy-3-(2-(phenylthiol)acetyl)-2H-chromen-2-one.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other biologically active coumarin derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Explored for its anticancer properties, particularly against liver and breast cancer cells
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation and survival. For instance, it has been shown to activate caspase-3/7, leading to apoptosis in cancer cells . Additionally, it inhibits β-tubulin polymerization, disrupting the microtubule network essential for cell division .
Comparison with Similar Compounds
Similar Compounds
8-methoxycoumarin-3-carboxamide: Known for its potent anticancer activity against liver cancer cells.
3-substituted 8-methoxycoumarin derivatives: Studied for their anti-breast cancer properties.
Uniqueness
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct biological activities. The presence of the phenylsulfonyl group enhances its ability to inhibit specific enzymes, making it a promising candidate for further drug development.
Properties
IUPAC Name |
3-[2-(benzenesulfonyl)acetyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6S/c1-23-16-9-5-6-12-10-14(18(20)24-17(12)16)15(19)11-25(21,22)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYGYMWZGLHIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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